molecular formula C12H10N2 B049535 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline CAS No. 113477-56-8

2-Methyl-3-(prop-2-yn-1-yl)quinoxaline

Cat. No.: B049535
CAS No.: 113477-56-8
M. Wt: 182.22 g/mol
InChI Key: UHINUTOLDSZDSW-UHFFFAOYSA-N
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Description

2-Methyl-3-(prop-2-yn-1-yl)quinoxaline is a quinoxaline derivative featuring a methyl group at position 2 and a propargyl (prop-2-yn-1-yl) group at position 3. Quinoxalines are nitrogen-containing heterocycles with a bicyclic structure composed of two fused six-membered rings (benzene + pyrazine). These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and antitumor properties . The propargyl substituent in this compound introduces a reactive alkyne group, enabling further functionalization via click chemistry or metal-catalyzed cross-coupling reactions, making it a versatile intermediate in drug discovery and materials science .

Properties

CAS No.

113477-56-8

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-methyl-3-prop-2-ynylquinoxaline

InChI

InChI=1S/C12H10N2/c1-3-6-10-9(2)13-11-7-4-5-8-12(11)14-10/h1,4-5,7-8H,6H2,2H3

InChI Key

UHINUTOLDSZDSW-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N=C1CC#C

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CC#C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

The pharmacological and physicochemical properties of quinoxaline derivatives are highly dependent on the substituents at positions 2 and 3. Below is a comparative analysis of 2-methyl-3-(prop-2-yn-1-yl)quinoxaline with structurally related compounds.

Key Observations :

  • This property is advantageous for bioconjugation or polymer synthesis .
  • Phenoxy Group: Derivatives like 2-phenoxy-3-methylquinoxaline exhibit strong antiplasmodial activity due to increased lipophilicity and π-π stacking interactions with biological targets .
  • Thiophene Group: The sulfur atom in thiophene-substituted quinoxalines enhances charge-transfer properties, making them suitable for optoelectronic devices .
  • Trifluoromethyl Group: Introduced in quinoxaline 1,4-dioxides, this group improves metabolic stability and membrane permeability, critical for antimicrobial agents .

Structural and Electronic Comparisons

Crystal Packing and Intermolecular Interactions
  • 2-Phenyl-3-(prop-2-yn-1-yloxy)quinoxaline (FACPEI): Exhibits planar quinoxaline moieties with C–H···O and π-π interactions stabilizing the crystal lattice. The propargyloxy group contributes to a 3D network via C≡C–H···N contacts .
  • This compound: Lacks oxygen atoms for hydrogen bonding but may form weaker C–H···π interactions compared to phenoxy analogs .
Electronic Properties (DFT Studies)
  • 10-Chloro-6-methyl-11-(methylsulfanyl)quinoxaline: Shows a HOMO-LUMO gap of 3.8 eV, with electron-withdrawing groups (e.g., Cl, SMe) reducing the gap and enhancing charge transfer .
  • Propargyl-Substituted Analogs : The electron-rich alkyne group may lower the LUMO energy, increasing reactivity toward electrophiles .

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